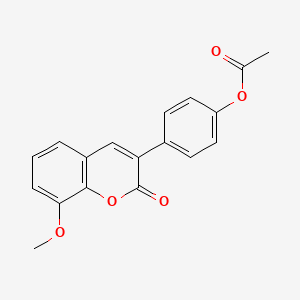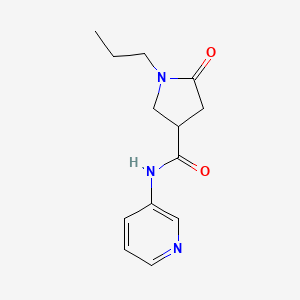![molecular formula C23H28N2O7S B11153689 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11153689.png)
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID is a complex organic compound that features a cyclopenta[c]chromen structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID typically involves multi-step organic reactions. The key steps may include:
Formation of the cyclopenta[c]chromen core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The methyl, oxo, and other functional groups are introduced through various organic reactions such as alkylation, oxidation, and acylation.
Coupling reactions: The final steps involve coupling the intermediate compounds to form the complete structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors to modulate biological responses.
Signal transduction: The compound may affect signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[c]chromen derivatives with different functional groups. Examples include:
- 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID analogs with different substituents.
- Other chromen derivatives with similar core structures but different functional groups.
Uniqueness
The uniqueness of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C23H28N2O7S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[[(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O7S/c1-13-10-17(21-14-4-3-5-15(14)23(30)32-18(21)11-13)31-12-19(26)25-16(7-9-33-2)22(29)24-8-6-20(27)28/h10-11,16H,3-9,12H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 |
InChI Key |
CGYCXCFUKKCBRG-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CCSC)C(=O)NCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CCSC)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-ethenylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153608.png)
![3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11153614.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11153647.png)
![trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11153648.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11153655.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11153657.png)
![methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11153670.png)

![3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153680.png)

![(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)
![5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153699.png)
